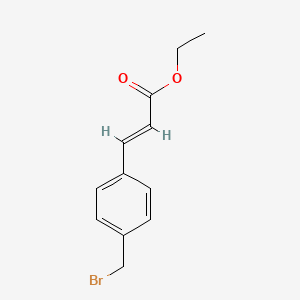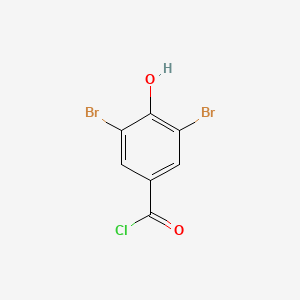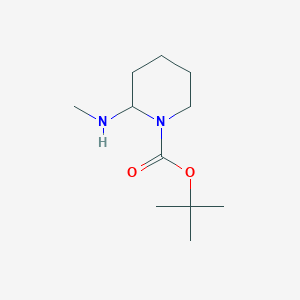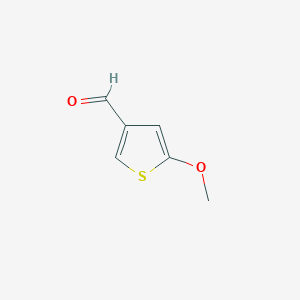
Ethyl 4-bromomethylcinnamate
Descripción general
Descripción
Ethyl 4-bromomethylcinnamate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . It is known for its applications in the preparation of cinnamamide derivatives, which are used as 5α-reductase inhibitors . This compound is characterized by the presence of a bromomethyl group attached to the cinnamate structure, making it a valuable intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
Ethyl 4-bromomethylcinnamate is a chemical compound used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen. Inhibiting this enzyme can help to reduce the levels of DHT, which is often beneficial in conditions such as benign prostatic hyperplasia and androgenetic alopecia.
Mode of Action
It is known that cinnamates and cinnamides can interact with theergosterol present in the fungal plasmatic membrane and with the cell wall This interaction can disrupt the integrity of the fungal cell membrane, leading to cell death
Biochemical Pathways
The cinnamate/monolignol pathway is a key biochemical pathway affected by this compound. This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The inhibition of 5α-reductase by this compound can affect the production of these compounds, potentially leading to various downstream effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ether and dichloromethane suggests that its action could be affected by the lipid composition of the target cells. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of oxidizing agents .
Análisis Bioquímico
Biochemical Properties
The biochemical role of Ethyl 4-Bromomethylcinnamate is primarily as a precursor in the synthesis of cinnamamide derivatives, which are known to inhibit the enzyme 5α-reductase
Cellular Effects
As a 5α-reductase inhibitor, it may influence cell function by altering the metabolism of certain hormones within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor in the synthesis of cinnamamide derivatives, which inhibit the enzyme 5α-reductase . This enzyme is involved in the metabolic conversion of testosterone into dihydrotestosterone, a more potent androgen. By inhibiting this enzyme, this compound may influence gene expression and cellular functions related to androgen signaling.
Metabolic Pathways
This compound is involved in the synthesis of cinnamamide derivatives, which are part of the broader phenylpropanoid pathway . This pathway is central to plant secondary metabolism and provides precursors for various compounds including lignins, lignans, and flavonoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromomethylcinnamate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl cinnamate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an organic solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromomethylcinnamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products Formed:
Substitution: Various substituted cinnamates.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-bromomethylcinnamate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition, particularly as a precursor for 5α-reductase inhibitors.
Industry: Utilized in the production of fine chemicals, agrochemicals, and flavoring agents.
Comparación Con Compuestos Similares
Ethyl 4-bromomethylcinnamate can be compared with other cinnamate derivatives such as:
Ethyl cinnamate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to different physical properties and reactivity.
4-Bromocinnamic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The presence of the bromomethyl group in this compound makes it unique and highly valuable for specific synthetic applications .
Propiedades
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)




![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)







